2'-Deoxy-4-aminopyrazolopyrimidineribofuranoside
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Overview
Description
4-Aminopyrazolopyrimidine-2’-deoxyribofuranoside is a compound that has garnered significant interest in the field of medicinal chemistry. It is a derivative of the 4-aminopyrazolopyrimidine scaffold, which is known for its potential in designing small-molecule inhibitors for various diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-aminopyrazolopyrimidine-2’-deoxyribofuranoside typically involves the modification of the 4-aminopyrazolopyrimidine scaffold. This process includes the attachment of a deoxyribofuranoside moiety to the core structure. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring compliance with industrial standards for purity and safety .
Chemical Reactions Analysis
Types of Reactions
4-Aminopyrazolopyrimidine-2’-deoxyribofuranoside can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Scientific Research Applications
4-Aminopyrazolopyrimidine-2’-deoxyribofuranoside has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a tool for investigating biological pathways and interactions at the molecular level.
Medicine: It is explored for its potential as a small-molecule inhibitor in the treatment of diseases, particularly those involving kinase activity.
Industry: It finds applications in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-aminopyrazolopyrimidine-2’-deoxyribofuranoside involves its interaction with specific molecular targets, such as kinases. By binding to these targets, it can inhibit their activity, thereby modulating various cellular pathways. This inhibition can lead to therapeutic effects, particularly in diseases where kinase activity is dysregulated .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its role in kinase inhibition and cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another scaffold used in designing kinase inhibitors.
Uniqueness
4-Aminopyrazolopyrimidine-2’-deoxyribofuranoside is unique due to its specific structure, which allows for the attachment of a deoxyribofuranoside moiety. This modification enhances its potential as a therapeutic agent by improving its binding affinity and specificity for certain molecular targets .
Properties
CAS No. |
4302-99-2 |
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Molecular Formula |
C10H13N5O3 |
Molecular Weight |
251.24 g/mol |
IUPAC Name |
(2R,3S)-5-(4-aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H13N5O3/c11-9-5-2-14-15(10(5)13-4-12-9)8-1-6(17)7(3-16)18-8/h2,4,6-8,16-17H,1,3H2,(H2,11,12,13)/t6-,7+,8?/m0/s1 |
InChI Key |
GQDCTRKQKKYCHJ-KJFJCRTCSA-N |
SMILES |
C1C(C(OC1N2C3=NC=NC(=C3C=N2)N)CO)O |
Isomeric SMILES |
C1[C@@H]([C@H](OC1N2C3=NC=NC(=C3C=N2)N)CO)O |
Canonical SMILES |
C1C(C(OC1N2C3=NC=NC(=C3C=N2)N)CO)O |
Synonyms |
2'-deoxy-4-aminopyrazolopyrimidineribofuranoside 4-amino-1-(2-deoxypentofuranosyl)-1H-pyrazolo(3,4-d)pyrimidine 4-aminopyrazolo(3,4-d)pyrimidine-2'-deoxyriboside 4-aminopyrazolopyrimidine-2'-deoxyribofuranoside 4-aminopyrazolopyrimidine-2'-deoxyribofuranoside, (beta-D-erythro)-isomer 8-aza-7-deazaadenosine pyrazolo(3,4-d)pyrimidin-4-amine N(9)-(2'-deoxyribofuranoside) |
Origin of Product |
United States |
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